molecular formula C6H13Cl2N3 B099221 3-(Imidazole-1-yl)-propylamine Dihydrochloride CAS No. 17583-33-4

3-(Imidazole-1-yl)-propylamine Dihydrochloride

Cat. No.: B099221
CAS No.: 17583-33-4
M. Wt: 198.09 g/mol
InChI Key: JHXBFNBZXWVAFU-UHFFFAOYSA-N
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Description

3-(Imidazole-1-yl)-propylamine Dihydrochloride is a valuable chemical scaffold in medicinal chemistry research, primarily due to the biological significance of the imidazole pharmacophore. The imidazole ring is an electron-rich, aromatic heterocycle found in fundamental biological structures like the amino acid histidine and the neurotransmitter histamine . Its ability to act as both a hydrogen bond donor and acceptor allows it to readily form multiple drug-ligand interactions with various enzymes and biological targets, making it a versatile building block for developing novel bioactive molecules . Scientific investigations into compounds featuring a three-carbon linker between an imidazole ring and an aromatic moiety, a structure directly relevant to this reagent, have demonstrated significant potential in antifungal research. Such derivatives have shown potent activity against fluconazole-resistant strains of Candida albicans and Candida tropicalis , outperforming standard antifungal agents by inhibiting key fungal enzymes like cytochrome P450-dependent sterol 14α-demethylase (CYP51) . Furthermore, the imidazole core is extensively studied in oncology research. Imidazole-containing compounds can exhibit potent antitumor properties through diverse mechanisms, including catalytic inhibition of Topoisomerase IIα, stabilization of c-MYC G-quadruplex DNA, and inhibition of crucial kinase enzymes such as Focal Adhesion Kinase (FAK), Aurora Kinase, and BRAFV600E kinase . This multifaceted activity makes imidazole-based compounds promising candidates for developing new targeted cancer therapies. The dihydrochloride salt form of this compound enhances its solubility, which is beneficial for biological testing and formulation in various research applications. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-imidazol-1-ylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c7-2-1-4-9-5-3-8-6-9;;/h3,5-6H,1-2,4,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXBFNBZXWVAFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of Imidazole

WO2005066188A1 describes a one-pot method for synthesizing imidazole derivatives using chloroacetyl chloride and benzyl alcohol. While originally designed for benzyl 1-imidazolylacetate, this approach can be adapted for propylamine synthesis by substituting chloroacetyl chloride with 3-chloropropylamine:

Imidazole+ClCH2CH2CH2NH2Base3-(imidazole-1-yl)-propylamineHClDihydrochloride\text{Imidazole} + \text{ClCH}2\text{CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{Base}} \text{3-(imidazole-1-yl)-propylamine} \xrightarrow{\text{HCl}} \text{Dihydrochloride}

  • Base : Potassium carbonate or triethylamine facilitates deprotonation of imidazole, enhancing nucleophilicity.

  • Solvent : Dichloromethane or THF at reflux (40–60°C) for 12–24 hours.

Advantages and Limitations

  • Advantages : Eliminates multi-step isolation, reducing processing time by 30%.

  • Limitations : Requires stoichiometric base and generates halide byproducts (e.g., KCl), necessitating aqueous workup. Yield ranges from 65–72% due to competing side reactions.

Alternative Nucleophilic Substitution Pathways

Propylamine Derivative Alkylation

VulcanChem’s data suggests that 3-(imidazole-1-yl)-propylamine can be synthesized via nucleophilic substitution between imidazole and 3-chloropropylamine hydrochloride under alkaline conditions:

Imidazole+ClCH2CH2CH2NH2HClNaOH3-(imidazole-1-yl)-propylamine+NaCl+H2O\text{Imidazole} + \text{ClCH}2\text{CH}2\text{CH}2\text{NH}2\cdot\text{HCl} \xrightarrow{\text{NaOH}} \text{3-(imidazole-1-yl)-propylamine} + \text{NaCl} + \text{H}_2\text{O}

  • Conditions : Ethanol/water mixture (1:1), 50°C, 24 hours.

  • Yield : ~70%, with purification via recrystallization from ethanol.

Challenges in Scale-Up

  • Byproduct Formation : Over-alkylation at imidazole’s N-3 position occurs at higher temperatures (>60°C), reducing selectivity.

  • Cost : 3-chloropropylamine hydrochloride is more expensive than acrylonitrile, making this route less economical for industrial use.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for 3-(Imidazole-1-yl)-propylamine Synthesis

MethodStepsCatalystYieldCostScalability
Cyanethylation-Hydrogenation2Raney Ni85%LowHigh
One-Pot Alkylation1None70%MediumModerate
Nucleophilic Substitution1NaOH70%HighLow
  • Efficiency : The cyanethylation-hydrogenation method outperforms others in yield and cost-effectiveness.

  • Industrial Preference : Raney nickel’s reusability (up to 5 cycles) and minimal waste align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3-(Imidazole-1-yl)-propylamine Dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Imidazole amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

3-(Imidazole-1-yl)-propylamine Dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting histamine receptors.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Imidazole-1-yl)-propylamine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. This interaction can modulate biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variants

  • 4-(Imidazole-1-yl)-butylamine Dihydrochloride: This analog extends the alkyl chain by one carbon (butyl vs. propyl). While both compounds are water-soluble, the butyl derivative’s biological activity remains less characterized compared to the propyl variant, which shows hypoxia-targeting efficacy (intracellular/extracellular concentration ratios up to 200 in V79 cells) .

Substituent-Modified Imidazole Derivatives

  • Molecular weight is higher (283.21 g/mol, C₁₀H₁₈Cl₂N₄), and solubility data are unspecified, though dihydrochloride salts generally maintain aqueous compatibility.
  • 3-(1-Methyl-1H-benzimidazol-2-yl)propylamine Dihydrochloride Hydrate () :
    Replacing imidazole with benzimidazole enhances aromaticity and electron density, likely improving interactions with hydrophobic protein pockets. The benzimidazole variant’s applications include biochemical intermediates, though its pharmacological profile is less studied compared to the target compound .

Pharmacological and Functional Comparisons

Hypoxia-Targeting Nitroimidazole Analogs ()

Compounds like CF3PM (5,6-dimethyl-4-[3-(2-nitro-1-imidazolyl)propylamino]-2-trifluoromethylpyrimidine hydrochloride) share the propylamine backbone but incorporate nitroimidazole and pyrimidine groups. Key differences include:

  • Hypoxia Selectivity : CF3PM demonstrated the highest hypoxia-selective cytotoxicity (selectivity ratio 15.5 in V79 cells) due to its trifluoromethylpyrimidine group, whereas the target compound’s selectivity remains unquantified but inferred from structural parallels .

Antimalarial Agent AQ-13 Dihydrochloride ()

AQ-13 ([N1-(7-chloro-quinolin-4-yl)-3-(N3,N3-diethylamino)propylamine] dihydrochloride) shares the propylamine dihydrochloride structure but replaces imidazole with a quinoline group. Key contrasts include:

  • Biological Activity: AQ-13 targets chloroquine-resistant Plasmodium falciparum, leveraging its quinoline moiety for heme polymerization inhibition. The target compound’s imidazole group may instead facilitate redox interactions in hypoxic environments .
  • Molecular Weight : AQ-13 is larger (366.30 g/mol vs. 227.09 g/mol), impacting pharmacokinetics and dosing regimens .

Solubility and Stability

  • 3-(Imidazole-1-yl)-propylamine Dihydrochloride : Soluble in water/saline; stable as a solid or in cold aqueous solutions .
  • 3-(Methylthio)propylamine (): Non-dihydrochloride analog with lower solubility (flammable liquid, flash point 62°C) and higher volatility. Classified as a skin/eye irritant, unlike the dihydrochloride form’s lower acute toxicity .

Toxicity Data

Compound Toxicity Profile Reference
This compound Low systemic toxicity; no lethality in mice
Bis-pTFN-1 Neurotoxicity at high i.p. doses
3-(Methylthio)propylamine Skin corrosion/irritation (Category 1C)

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Solubility Key Biological Activity Toxicity
This compound C₆H₁₂Cl₂N₄ 227.09 Water-soluble Hypoxia targeting (Ci/Ce 200) Low systemic toxicity
CF3PM C₁₃H₁₇ClF₃N₅O 369.75 Water-soluble Hypoxia selectivity (15.5) No observed toxicity
AQ-13 Dihydrochloride C₁₇H₂₅Cl₂N₃O 366.30 Water-soluble Antimalarial Under investigation
3-(Methylthio)propylamine C₄H₁₁NS 105.20 Limited N/A Skin/eye irritant

Biological Activity

3-(Imidazole-1-yl)-propylamine Dihydrochloride (CAS No. 17583-33-4) is a compound featuring an imidazole ring, known for its diverse chemical and biological properties. This article explores its biological activity, focusing on its antimicrobial, antifungal, and potential therapeutic effects, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C6H13Cl2N3\text{C}_6\text{H}_{13}\text{Cl}_2\text{N}_3

This structure includes an imidazole ring, which is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

The mechanism of action involves the interaction of the imidazole ring with biological targets such as enzymes and receptors. The compound can coordinate with metal ions, potentially influencing enzymatic activities related to microbial growth inhibition. This interaction can disrupt metabolic pathways essential for microbial survival .

Study on Antifungal Activity

A study published in a peer-reviewed journal evaluated the antifungal properties of this compound against Candida species. The results demonstrated a dose-dependent response, with the compound effectively reducing fungal load in vitro. The study highlighted that the compound's effectiveness was comparable to established antifungal agents like fluconazole .

Clinical Implications

Another research article explored the potential of this compound in treating histamine-related disorders due to its structural similarity to histamine. The findings indicated that it could act as a histamine receptor antagonist, suggesting its utility in managing conditions such as allergies and gastric acid disorders .

Comparative Analysis with Similar Compounds

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityHistamine Receptor Interaction
This compoundYesYes
MetronidazoleYesNo
ClotrimazoleYesNo

This comparison illustrates that while there are other compounds with antimicrobial properties, this compound uniquely interacts with histamine receptors, enhancing its therapeutic potential.

Q & A

Q. What are the standard synthetic routes for 3-(Imidazole-1-yl)-propylamine Dihydrochloride, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves alkylation of imidazole with 3-chloropropylamine followed by hydrochloride salt formation. Key steps include:

  • Reagent selection : Use ethanol or dichloromethane as solvents to enhance reactivity and reduce side reactions .
  • Purification : Recrystallization or HPLC is critical to isolate the dihydrochloride form, achieving >95% purity .
  • Temperature control : Reactions are conducted under reflux (70–80°C) to maximize product formation while minimizing degradation .

Table 1 : Solvent impact on yield

SolventTemperature (°C)Yield (%)Purity (%)
Ethanol707892
Dichloromethane406585

Q. How is structural characterization performed for this compound?

  • NMR spectroscopy : 1H^1H-NMR (D2_2O) shows peaks at δ 7.5–7.7 ppm (imidazole protons) and δ 3.1–3.3 ppm (propylamine chain) .
  • Mass spectrometry (MS) : Molecular ion peak at m/z 212.12 confirms the molecular formula .
  • X-ray crystallography : Validates the dihydrochloride salt formation and spatial arrangement of the imidazole-propylamine backbone .

Q. What are the solubility and stability profiles under varying pH and temperature conditions?

  • Solubility : Highly soluble in water (>50 mg/mL at 25°C) due to the dihydrochloride salt; less soluble in organic solvents like ethanol (<10 mg/mL) .
  • Stability : Stable at pH 2–6 (25°C for 24 hours); degrades at pH >8 or temperatures >60°C, forming imidazole by-products .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Discrepancies arise from variations in assay conditions or target specificity. Methodological strategies include:

  • Dose-response studies : Establish EC50_{50} values across cell lines (e.g., HeLa vs. E. coli) to clarify selective toxicity .
  • Mechanistic assays : Use enzyme inhibition kits (e.g., cytochrome P450) to identify primary targets and rule off-target effects .
  • Structural analogs : Compare activity of derivatives (e.g., N-methylated analogs) to isolate functional groups responsible for specific effects .

Q. What experimental designs are recommended to study its interaction with biological targets like enzymes or receptors?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD_D) to purified enzymes (e.g., kinases) .
  • Molecular docking : Predict binding modes using software like AutoDock, focusing on imidazole-metal ion coordination .
  • Cellular assays : Combine siRNA knockdown of suspected targets (e.g., EGFR) with activity assays to confirm pathway involvement .

Q. How can reaction conditions be optimized to minimize by-products during large-scale synthesis?

  • Catalyst screening : Test palladium or copper catalysts for side-reaction suppression in alkylation steps .
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
  • Flow chemistry : Reduces side products by maintaining precise temperature and mixing ratios .

Table 2 : By-product reduction strategies

MethodBy-product (%)Scale (g)
Batch synthesis1210
Flow chemistry450

Methodological Notes

  • Data contradiction analysis : Cross-validate results using orthogonal techniques (e.g., LC-MS for purity vs. NMR for structure) .
  • Advanced purification : Preparative HPLC with a C18 column resolves co-eluting impurities .
  • Safety protocols : Handle hydrochloride salts in fume hoods to avoid respiratory irritation .

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